molecular formula C4H4INO B13464298 2-Iodo-5-methyl-1,3-oxazole CAS No. 1601022-89-2

2-Iodo-5-methyl-1,3-oxazole

Cat. No.: B13464298
CAS No.: 1601022-89-2
M. Wt: 208.99 g/mol
InChI Key: ZGZXJLBRWYRNNE-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,3-oxazole. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the cyclization of 2-iodo-3-methylpropenal with an appropriate amine and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .

Comparison with Similar Compounds

2-Iodo-5-methyl-1,3-oxazole can be compared with other similar compounds:

Uniqueness

This compound is unique due to the presence of both an iodine atom and a methyl group on the oxazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1601022-89-2

Molecular Formula

C4H4INO

Molecular Weight

208.99 g/mol

IUPAC Name

2-iodo-5-methyl-1,3-oxazole

InChI

InChI=1S/C4H4INO/c1-3-2-6-4(5)7-3/h2H,1H3

InChI Key

ZGZXJLBRWYRNNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)I

Origin of Product

United States

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